4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group, a propan-2-yl group, and a sulfamoyl group attached to a benzamide backbone, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with benzyl chloride and propan-2-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(propan-2-yl)sulfamoyl]butanoic acid
- N-substituted 4-sulfamoylbenzoic acid derivatives
Uniqueness
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide is unique due to its specific structural features, such as the combination of benzyl, propan-2-yl, and sulfamoyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18(2)26(17-20-10-5-4-6-11-20)30(28,29)22-15-13-21(14-16-22)24(27)25-23-12-8-7-9-19(23)3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZJVIHQCNFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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